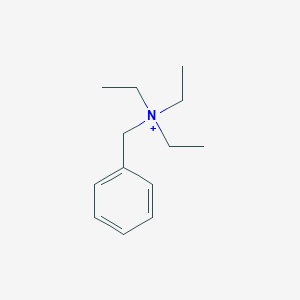

Benzenemethanaminium, N,N,N-triethyl-

Overview

Description

Benzenemethanaminium, N,N,N-triethyl- chloride is a quaternary ammonium salt with the molecular formula C13H22ClN. It is a white crystalline or powdery substance that is hygroscopic and soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane . This compound is widely used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenemethanaminium, N,N,N-triethyl- chloride is typically synthesized through a quaternization reaction between triethylamine and benzyl chloride. The reaction is carried out in a solvent such as acetone, ethanol, dimethylformamide, or dichloroethane. The process involves dissolving triethylamine in the chosen solvent and adding benzyl chloride dropwise while maintaining the temperature at around 80°C. The reaction mixture is then stirred for several hours until a solid product forms, which is filtered, washed, and dried to obtain benzyltriethylammonium chloride with high purity .

Industrial Production Methods: In industrial settings, the synthesis of benzyltriethylammonium chloride follows similar principles but on a larger scale. The use of acetone as a solvent is preferred due to its ability to lower the reaction temperature and reduce energy consumption. The process is designed to be efficient, environmentally friendly, and cost-effective, with the solvent being recycled and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions: Benzenemethanaminium, N,N,N-triethyl- chloride is involved in various organic reactions, primarily as a phase-transfer catalyst. It facilitates nucleophilic substitution, carbene reactions, and alkylation reactions (C-alkylation, N-alkylation, O-alkylation, and S-alkylation) .

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves nucleophiles such as halides, cyanides, or hydroxides in aqueous-organic biphasic systems.

Carbene Reactions: Often use diazo compounds as carbene precursors.

Alkylation Reactions: Utilize alkyl halides or sulfonates as alkylating agents.

Major Products: The major products formed from these reactions include substituted alkanes, alkenes, and various functionalized organic compounds .

Scientific Research Applications

Catalytic Applications

BTEAC is widely recognized for its role as a catalyst in organic reactions. Key applications include:

- Friedel-Crafts Acylation Reactions : BTEAC can be utilized in combination with antimony(V) chloride to enhance the efficiency of Friedel-Crafts acylation, facilitating the reaction between arenes and acyl/sulfonyl chlorides .

- Knoevenagel and Claisen-Schmidt Condensations : It serves as an activator for hydroxyapatite and natural phosphate, providing a solid support for these condensation reactions at room temperature without solvents .

Case Study: Friedel-Crafts Acylation

In a study published in Advanced Synthesis & Catalysis, researchers demonstrated that using BTEAC with antimony(V) chloride significantly increased the yield of aromatic acylation reactions, showcasing its efficacy as a catalytic agent in synthetic organic chemistry .

Analytical Chemistry

BTEAC is also employed in analytical methods, particularly in chromatography:

- HPLC Applications : It can be separated effectively using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile, water, and phosphoric acid, making it suitable for mass spectrometry applications when phosphoric acid is replaced with formic acid .

Data Table: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase Composition | Acetonitrile/Water/Phosphoric Acid |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Environmental and Safety Considerations

BTEAC has been noted for its environmental impact due to its toxicity to aquatic organisms. It is classified as harmful to aquatic life and may cause long-term adverse effects in the environment .

Ecotoxicity Data

| Organism | LC50 (mg/L) | Duration |

|---|---|---|

| Freshwater Fish | 141 - 185 | 96 hours |

| Water Flea | Not specified | Not specified |

| Freshwater Algae | Not specified | Not specified |

Industrial Applications

In addition to laboratory uses, BTEAC finds applications in industrial processes:

- Synthesis of Pharmaceuticals : It is used as a reagent in synthesizing various pharmaceutical compounds, including intermediates for drug production.

- Phase Transfer Catalysis : BTEAC plays a crucial role in phase transfer catalysis, enabling reactions between reactants in different phases, enhancing reaction rates and yields .

Mechanism of Action

Benzenemethanaminium, N,N,N-triethyl- chloride acts as a phase-transfer catalyst by transferring ions from the aqueous phase to the organic phase. The quaternary ammonium ion forms an ion pair with the anion in the aqueous phase, allowing it to dissolve in the organic phase and participate in the reaction. This mechanism enhances the reaction rate and efficiency without altering the chemical equilibrium .

Comparison with Similar Compounds

Benzyltrimethylammonium chloride: Another quaternary ammonium salt used as a phase-transfer catalyst, but with different alkyl groups.

Tetraethylammonium chloride: A simpler quaternary ammonium salt with four ethyl groups.

Uniqueness: Benzenemethanaminium, N,N,N-triethyl- chloride is unique due to its specific combination of benzyl and triethyl groups, which provide optimal solubility and catalytic properties for a wide range of organic reactions. Its ability to facilitate reactions in biphasic systems makes it particularly valuable in organic synthesis .

Biological Activity

Benzenemethanaminium, N,N,N-triethyl- (commonly known as benzyltriethylammonium chloride or BTEAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, applications in various fields, and relevant case studies.

- Chemical Formula : C₁₃H₂₂ClN

- Molecular Weight : 227.78 g/mol

- CAS Number : 56-37-1

- IUPAC Name : Benzyl(triethyl)azanium; chloride

- Solubility : Soluble in acetone, alcohol, and water; insoluble in ether.

BTEAC functions primarily as a phase transfer catalyst , facilitating reactions between organic and aqueous phases. Its quaternary ammonium structure allows it to interact with various biological membranes, influencing cellular processes. The compound's ability to disrupt cell membranes is a key factor in its antimicrobial properties.

Antimicrobial Properties

BTEAC exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness varies based on the type of microorganism and the concentration used. The Minimum Inhibitory Concentration (MIC) values for BTEAC against different bacterial strains are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These values indicate that BTEAC is particularly effective against Gram-positive bacteria compared to Gram-negative strains, which typically require higher concentrations for inhibition.

Cytotoxicity Studies

While BTEAC shows promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. A study assessing the cytotoxicity of BTEAC on human fibroblast cells revealed an IC₅₀ value of approximately 100 µg/mL, indicating that while it is effective against bacteria, higher concentrations may pose risks to human cells.

Case Studies

- Anticancer Activity : A study investigated the potential of BTEAC as an anticancer agent. The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity. The results indicated that BTEAC could reduce cell viability significantly at concentrations as low as 10 µg/mL in some cancer types, suggesting its potential as a therapeutic agent in oncology.

- Phase Transfer Catalysis : Research highlighted BTEAC's role as a phase transfer catalyst in organic synthesis. It was successfully used in the Knoevenagel condensation reaction, yielding high purity products and demonstrating its utility in synthetic organic chemistry.

- Neurotoxicity Assessment : A toxicity study conducted on rodents indicated that BTEAC administration at high doses led to observable neurotoxic effects such as tremors and ataxia. However, lower doses were well tolerated without significant adverse effects on body weight or organ health.

Applications

- Pharmaceuticals : Due to its antimicrobial and anticancer properties, BTEAC is being explored for use in drug formulations.

- Agriculture : Its efficacy against pathogens makes it a candidate for developing agricultural disinfectants.

- Organic Synthesis : As a phase transfer catalyst, it facilitates various chemical reactions, enhancing yield and efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzenemethanaminium, N,N,N-triethyl- chloride, and how is its purity validated?

The compound is typically synthesized via quaternization of triethylamine with benzyl chloride under controlled conditions. A standard protocol involves refluxing equimolar amounts of triethylamine and benzyl chloride in a polar aprotic solvent (e.g., acetonitrile) for 12–24 hours . Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the absence of unreacted amines and thin-layer chromatography (TLC) to monitor reaction progress. Quantitative analysis via ion chromatography can assess chloride counterion stoichiometry .

Q. How is Benzenemethanaminium, N,N,N-triethyl- chloride utilized in phase-transfer catalysis (PTC), and what factors influence its efficacy?

This compound acts as a phase-transfer catalyst, facilitating reactions between immiscible aqueous and organic phases. For example, it accelerates nucleophilic substitutions (e.g., benzylation of alcohols) by transferring anions (e.g., OH⁻) into the organic phase . Key factors include:

- Solvent polarity : Higher polarity enhances ion-pair solubility.

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may reduce catalyst stability.

- Counterion : Chloride is preferred for its low hydration energy, enhancing interfacial transfer .

Q. What analytical techniques are recommended for characterizing Benzenemethanaminium, N,N,N-triethyl- derivatives?

- NMR spectroscopy : ¹H NMR (δ ~3.3–3.5 ppm for N⁺-CH₂ groups) and ¹³C NMR (δ ~60–70 ppm for quaternary N⁺-C) confirm structure .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the cationic species (e.g., [M]⁺ at m/z 226.2 for the parent ion) .

- Elemental analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for Benzenemethanaminium, N,N,N-triethyl- chloride in asymmetric catalysis?

Advanced optimization involves:

- Solvent screening : Mixtures of toluene/water (3:1 v/v) balance polarity and phase separation.

- Additives : Crown ethers (e.g., 18-crown-6) synergistically enhance anion activation.

- Kinetic studies : Monitoring via in situ FT-IR or HPLC identifies rate-limiting steps, such as anion transfer . Computational modeling (DFT) can predict transition states to refine catalyst design .

Q. What challenges arise in detecting trace amounts of Benzenemethanaminium, N,N,N-triethyl- chloride in biological systems, and how are they addressed?

Challenges include low bioavailability and matrix interference. Solutions involve:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges enriches the analyte.

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) targets specific transitions (e.g., m/z 226.2 → 120.1 for fragmentation) .

- Quantitation limits : Achieve limits of detection (LOD) <10 ng/mL via isotope dilution (e.g., deuterated analogs) .

Q. How do structural modifications of Benzenemethanaminium, N,N,N-triethyl- derivatives affect their antimicrobial activity?

Substituent effects are studied via:

- Alkyl chain variation : Longer chains (e.g., heptadecyl) enhance membrane disruption in Gram-positive bacteria but reduce solubility .

- Counterion exchange : Replacing chloride with bromide increases lipophilicity, improving biofilm penetration .

- SAR studies : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli reveal structure-dependent efficacy trends .

Q. What methodologies are employed to assess the environmental toxicity of Benzenemethanaminium, N,N,N-triethyl- chloride?

Ecotoxicological protocols include:

- Algal growth inhibition tests : Chlorella vulgaris exposed to 0.1–10 mg/L for 72 hours, with EC₅₀ calculated via optical density .

- Daphnia magna acute toxicity : 48-hour LC₅₀ assays under OECD guidelines .

- Soil microbial activity : Respirometry measures CO₂ evolution in contaminated soil samples .

Properties

IUPAC Name |

benzyl(triethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDSLGFSUGBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168118 | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-03-2 | |

| Record name | Benzyltriethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLTRIETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS1AQC1A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.